molecular formula C10H19BrO2S B12525705 6-Sulfanylhexyl 2-bromo-2-methylpropanoate CAS No. 672962-20-8

6-Sulfanylhexyl 2-bromo-2-methylpropanoate

Cat. No.: B12525705
CAS No.: 672962-20-8
M. Wt: 283.23 g/mol
InChI Key: SSHPMORFGDRDBQ-UHFFFAOYSA-N
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Description

6-Sulfanylhexyl 2-bromo-2-methylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate typically involves the esterification of 6-sulfanylhexanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylhexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, and alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., ethanol, acetonitrile), and mild heating (40-60°C).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and room temperature conditions.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-10°C).

Major Products Formed

    Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

6-Sulfanylhexyl 2-bromo-2-methylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further participate in various chemical transformations. The ester group can be hydrolyzed or reduced, providing access to different functional derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-Sulfanylhexyl 2-chloro-2-methylpropanoate
  • 6-Sulfanylhexyl 2-iodo-2-methylpropanoate
  • 6-Sulfanylhexyl 2-fluoro-2-methylpropanoate

Uniqueness

6-Sulfanylhexyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

672962-20-8

Molecular Formula

C10H19BrO2S

Molecular Weight

283.23 g/mol

IUPAC Name

6-sulfanylhexyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H19BrO2S/c1-10(2,11)9(12)13-7-5-3-4-6-8-14/h14H,3-8H2,1-2H3

InChI Key

SSHPMORFGDRDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCCCCCS)Br

Origin of Product

United States

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